molecular formula C10H13BrOS B15241277 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol

2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B15241277
M. Wt: 261.18 g/mol
InChI Key: CWPQPDPMHWITMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a cyclopentanol core substituted with a bromothiophene moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis . The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Cyclopentylmagnesium bromide, 5-bromothiophene-2-carbaldehyde, and water for hydrolysis

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid

    Reduction: Formation of the corresponding alcohol or alkane

    Substitution: Nucleophilic substitution reactions at the bromine atom

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange

Major Products

    Oxidation: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanone

    Reduction: 2-[(5-Bromothiophen-2-yl)methyl]cyclopentanol

    Substitution: 2-[(5-Iodothiophen-2-yl)methyl]cyclopentan-1-ol

Scientific Research Applications

2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules

    Biology: Potential use in the study of biological pathways involving thiophene derivatives

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications

    Industry: Utilized in the development of advanced materials and chemical processes

Properties

Molecular Formula

C10H13BrOS

Molecular Weight

261.18 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H13BrOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2

InChI Key

CWPQPDPMHWITMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CC=C(S2)Br

Origin of Product

United States

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